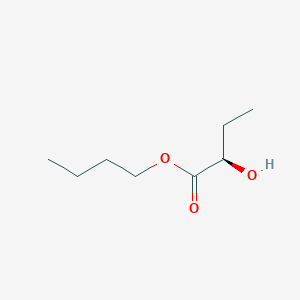

Butyl (2R)-2-hydroxybutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

928835-95-4 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

butyl (2R)-2-hydroxybutanoate |

InChI |

InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

YFFBWGUXPFAXRS-SSDOTTSWSA-N |

Isomeric SMILES |

CCCCOC(=O)[C@@H](CC)O |

Canonical SMILES |

CCCCOC(=O)C(CC)O |

Origin of Product |

United States |

Significance of Chiral Esters in Modern Organic Chemistry

Chiral esters are a class of organic compounds that possess at least one stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers. iitk.ac.inlibretexts.org The study of the three-dimensional arrangement of atoms in molecules and its effect on chemical and physical properties is known as stereochemistry. iitk.ac.inallen.in In modern organic chemistry, the control of stereochemistry is paramount, as the spatial arrangement of atoms within a molecule dictates its functionality, reactivity, and interaction with other chiral molecules. rijournals.comnumberanalytics.com

The significance of chiral esters is particularly evident in several key areas:

Asymmetric Synthesis: Chiral esters are fundamental building blocks in asymmetric synthesis, which is the synthesis of a compound with a specific three-dimensional arrangement. numberanalytics.comnumberanalytics.com They can be used as starting materials or as intermediates to introduce chirality into a target molecule. nih.gov

Pharmaceuticals: Many drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. numberanalytics.commgscience.ac.in Therefore, the synthesis of enantiomerically pure drugs is a major focus of pharmaceutical research, where chiral esters play a vital role. patsnap.com

Flavor and Fragrance Industry: The sensory properties of many natural and synthetic compounds are dependent on their stereochemistry. Chiral esters are important components of fruit flavors and are used in the cosmetic and food industries. scielo.br

Materials Science: Chiral molecules are being investigated for the development of advanced materials with unique optical and electronic properties. researchgate.net

Stereochemical Purity and Its Importance in Chiral Molecules

Stereochemical purity, or enantiomeric purity, refers to the measure of the excess of one enantiomer in a mixture. It is a critical factor in the application of chiral molecules for several reasons:

Biological Activity: In biological systems, such as the human body, molecules interact with chiral environments, like enzymes and receptors. These interactions are often highly stereospecific, meaning that one enantiomer may bind to a receptor and elicit a biological response, while the other enantiomer does not. numberanalytics.commgscience.ac.in

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be influenced by its stereochemistry. patsnap.com Enzymes responsible for drug metabolism can preferentially act on one enantiomer, leading to different therapeutic profiles and potential for drug-drug interactions. mgscience.ac.inpatsnap.com

Regulatory Standards: Due to the potential for different pharmacological and toxicological profiles between enantiomers, regulatory agencies often require the development of single-enantiomer drugs unless it can be demonstrated that the racemic mixture (a 1:1 mixture of both enantiomers) is safe and effective.

The infamous case of thalidomide (B1683933) serves as a stark reminder of the importance of stereochemical purity. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen, causing severe birth defects. mgscience.ac.in This tragedy highlighted the critical need to control and understand the stereochemistry of drug molecules.

Reaction Mechanisms and Derivatization of Butyl 2r 2 Hydroxybutanoate

Mechanistic Investigations of Hydrolysis Pathways

Hydrolysis of Butyl (2R)-2-hydroxybutanoate involves the cleavage of the ester linkage to produce (2R)-2-hydroxybutanoic acid and butanol. smolecule.com This transformation can be achieved through several distinct mechanistic pathways, each with unique characteristics regarding catalysts, reaction conditions, and reversibility.

Acid-catalyzed hydrolysis of esters is a reversible process that reaches an equilibrium state. chemguide.co.uk For this compound, the reaction is typically conducted by heating the ester with a large excess of water in the presence of a strong mineral acid, such as dilute sulfuric or hydrochloric acid. ucalgary.cadalalinstitute.com The mechanism, most commonly the bimolecular acyl-oxygen cleavage (AAC2) mechanism, proceeds through several key steps. ucoz.comyoutube.com

The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org A molecule of water, acting as a weak nucleophile, then attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. ucalgary.ca Subsequently, a proton is transferred from the newly added hydroxyl group to the butoxy group, converting it into a better leaving group (butanol). libretexts.org The process concludes with the collapse of the tetrahedral intermediate, reforming the carbonyl double bond and eliminating a molecule of butanol. A final deprotonation step regenerates the acid catalyst and yields the final product, (2R)-2-hydroxybutanoic acid. chemguide.co.uklibretexts.org Crucially, this mechanism involves the cleavage of the bond between the acyl group and the butoxy oxygen, leaving the chiral center at the C2 position unaffected and preserving its (R)-configuration. ucoz.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. dalalinstitute.comlibretexts.org The process uses a stoichiometric amount of a strong base, typically a hydroxide (B78521) ion (OH⁻) from sources like sodium hydroxide (NaOH). ucalgary.camasterorganicchemistry.com

The mechanism is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. ucalgary.cayoutube.com This addition step results in the formation of a tetrahedral intermediate. masterorganicchemistry.com Unlike the acid-catalyzed pathway, the reaction is driven by the direct power of the strong nucleophile. The intermediate then collapses, and the C-O bond of the ester cleaves, expelling an alkoxide ion (in this case, butoxide, BuO⁻) as the leaving group. ucalgary.ca This step forms the carboxylic acid. In the final, rapid acid-base step, the highly basic butoxide ion deprotonates the newly formed (2R)-2-hydroxybutanoic acid, yielding a carboxylate salt and butanol. libretexts.orgmasterorganicchemistry.com This deprotonation step is essentially irreversible and drives the entire reaction to completion. libretexts.org To obtain the free carboxylic acid, a subsequent acidification workup is required. masterorganicchemistry.com Similar to the acid-catalyzed route, the BAC2 mechanism involves acyl-oxygen cleavage, thus retaining the stereochemistry at the chiral C2 center. ucalgary.ca

Enzymatic hydrolysis offers a highly selective method for cleaving the ester bond, often with remarkable stereospecificity. Hydrolase enzymes, particularly lipases, are commonly employed for this purpose. google.com These biocatalysts operate under mild conditions and can distinguish between enantiomers in a racemic mixture, a process known as kinetic resolution. rsc.org

When a racemic mixture of butyl 2-hydroxybutanoate (B1229357) is subjected to enzymatic hydrolysis, the enzyme will preferentially catalyze the hydrolysis of one enantiomer over the other. For instance, lipases from sources like Candida species have been shown to be effective in the enantioselective hydrolysis or esterification of similar hydroxy esters. researchgate.netresearchgate.net In a typical kinetic resolution, the lipase (B570770) might selectively hydrolyze the (S)-enantiomer to (S)-2-hydroxybutanoic acid and butanol, while leaving the (R)-enantiomer, this compound, largely unreacted. google.com This allows for the separation of the two enantiomers. The stereospecificity arises from the three-dimensional structure of the enzyme's active site, which accommodates one enantiomer much more effectively than the other.

Table 1: Comparison of Hydrolysis Pathways for this compound

| Feature | Acid-Catalyzed Hydrolysis (AAC2) | Base-Catalyzed Hydrolysis (BAC2) | Enzymatic Hydrolysis |

|---|---|---|---|

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) | Enzyme (e.g., Lipase) |

| Stoichiometry | Catalytic | Stoichiometric | Catalytic |

| Reversibility | Reversible | Irreversible | Generally Irreversible (product removal) |

| Key Intermediate | Protonated Tetrahedral Intermediate | Tetrahedral Alkoxide Intermediate | Enzyme-Substrate Complex |

| Final Product | (2R)-2-hydroxybutanoic acid & Butanol | Salt of (2R)-2-hydroxybutanoic acid & Butanol | (2R)-2-hydroxybutanoic acid & Butanol |

| Stereospecificity | Retention of configuration | Retention of configuration | High (enantioselective) |

| Conditions | Typically requires heat | Often proceeds at room temperature | Mild (room temp, neutral pH) |

Oxidation Reactions of the Chiral Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for derivatization via oxidation. This transformation can be controlled to yield different products depending on the reagents and conditions employed.

The primary product of the selective oxidation of the secondary alcohol in this compound is the corresponding ketone, Butyl 2-oxobutanoate . This reaction converts the chiral center at C2 into a prochiral carbonyl group. A variety of oxidizing agents can achieve this transformation.

Under more forceful oxidizing conditions, cleavage of the carbon-carbon bond adjacent to the hydroxyl group can occur, leading to the formation of carboxylic acids. However, the selective oxidation to the ketone is the more common and controlled derivatization.

A range of catalytic systems has been developed for the controlled oxidation of secondary alcohols. These systems offer varying degrees of selectivity and efficiency. For a substrate like this compound, the choice of catalyst determines the outcome, which can range from simple conversion to the ketone to an enantioselective kinetic resolution.

Common, non-catalytic methods like the Swern oxidation can effectively produce the ketone derivative. clockss.org However, modern research focuses on catalytic systems that are more efficient and environmentally benign. Ruthenium-based catalysts, for instance, have demonstrated high selectivity for the oxidation of secondary alcohols over primary ones. escholarship.org

For enantioselective transformations, chiral catalysts are employed. These systems can perform an oxidative kinetic resolution on a racemic mixture of butyl 2-hydroxybutanoate. For example, chiral Mn(III)-salen complexes are effective for the enantioselective oxidation of racemic secondary alcohols, where one enantiomer is oxidized to the ketone at a much faster rate than the other. rsc.orgnih.gov Similarly, palladium complexes paired with chiral ligands, such as (-)-sparteine, can facilitate the aerobic kinetic resolution of a wide array of secondary alcohols, leaving one enantiomer in high enantiomeric excess. caltech.edu Biocatalytic systems, using enzymes like aryl-alcohol oxidase (AAO), can also achieve stereoselective oxidation, selectively converting the (S)-enantiomer of a secondary alcohol to a ketone while leaving the (R)-enantiomer untouched. rsc.org

Table 2: Catalytic Systems for the Oxidation of the Secondary Hydroxyl Group

| Catalytic System | Type | Typical Oxidant | Primary Product/Outcome | Reference |

|---|---|---|---|---|

| Chromium Reagents (e.g., PCC) | Stoichiometric Oxidation | - | Butyl 2-oxobutanoate | - |

| Swern Oxidation | Stoichiometric Oxidation | Oxalyl chloride, DMSO, Et₃N | Butyl 2-oxobutanoate | clockss.org |

| Ruthenium Complexes | Catalytic Hydrogen Transfer | Acetone | Butyl 2-oxobutanoate | escholarship.org |

| Chiral Mn(III)-Salen Complexes | Catalytic Enantioselective Oxidation | NBS, PhI(OAc)₂ | Oxidative kinetic resolution | rsc.orgnih.gov |

| Palladium / Chiral Diamine | Catalytic Enantioselective Oxidation | Molecular Oxygen (Air) | Oxidative kinetic resolution | caltech.edu |

| Aryl-Alcohol Oxidase (AAO) | Biocatalytic Oxidation | Molecular Oxygen | Stereoselective oxidation (kinetic resolution) | rsc.org |

Nucleophilic Substitution Reactions on the Butyl Moiety

Nucleophilic substitution reactions on the butyl moiety of this compound primarily proceed via the cleavage of the acyl-oxygen bond of the ester. This pathway is characteristic of transesterification reactions, where the butoxy group is replaced by another alkoxy group.

Transesterification is a versatile method for modifying the ester group of this compound. This reaction involves the exchange of the butyl alcohol moiety with another alcohol, catalyzed by acids, bases, or enzymes. Enzymatic catalysis, particularly with lipases, has garnered significant attention due to its high selectivity and mild reaction conditions. mdpi.comfrontiersin.org

Lipases such as Candida antarctica lipase B (CALB) are highly effective in catalyzing the transesterification of hydroxy esters. technion.ac.ilmdpi.com The enantioselectivity of these enzymes is a crucial factor, and for (R)-enantiomers, specific lipases can be selected to ensure the retention of stereochemistry. The reaction mechanism involves the formation of a tetrahedral intermediate upon nucleophilic attack of the alcohol on the carbonyl carbon of the ester. mdpi.com

While specific data for the transesterification of this compound is not extensively documented, research on analogous compounds such as ethyl 3-hydroxybutyrate (B1226725) provides valuable insights into the reaction conditions and outcomes. These studies demonstrate that various alcohols can be used to generate a library of corresponding esters. technion.ac.ilmdpi.com The choice of solvent can also influence the reaction's enantioselectivity. smolecule.com

Table 1: Analogous Lipase-Catalyzed Transesterification of Hydroxy Esters with Various Alcohols

| Substrate | Alcohol | Catalyst | Solvent | Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Racemic Ethyl 3-hydroxybutyrate | (R)-1,3-butanediol | Candida antarctica lipase B (CALB) | Solvent-free | 30 °C, 80 mm Hg, 6-8 h | - | mdpi.com |

| Racemic Ethyl 3-hydroxybutyrate | Butanol | Burkholderia sp. lipase | Hexane (B92381) | 35 °C, 140 rpm | 76% | technion.ac.il |

| Racemic Ethyl 3-hydroxybutyrate | Butanol | Candida rugosa lipase | Hexane | 35 °C, 140 rpm | 34.1% | technion.ac.il |

| Poly-(R)-3-hydroxybutyrate | Ethanol | Acid catalyst (e.g., H₂SO₄) | - | Elevated temperature | - | acs.org |

The synthesis of novel derivatives from this compound can be achieved through various chemical transformations. While reactions can target the hydroxyl group, modifications involving the ester moiety are of particular interest for creating new ester derivatives.

Transesterification, as detailed in the previous section, is a primary method for synthesizing new ester derivatives from this compound. By reacting it with different alcohols, a wide array of alkyl (2R)-2-hydroxybutanoates can be produced.

Furthermore, the synthesis of the enantiomeric (S)-form of Butyl 2-hydroxybutanoate provides a blueprint for potential derivatization strategies that could be adapted for the (R)-enantiomer. For instance, novel synthetic routes for Butyl (S)-2-hydroxybutanoate have been developed from precursors like Butyl (2S,3R)-epoxybutanoate and Butyl (S)-2,3-epoxypropanoate. researchgate.netresearchgate.net These syntheses involve reactions such as regioselective thiolysis followed by reductive cleavage, or one-step conversions using organometallic reagents in the presence of a copper catalyst. researchgate.net

Another approach to derivatization involves the conversion of the hydroxyl group to a good leaving group, such as a triflate. This allows for subsequent nucleophilic substitution at the C-2 position. For example, n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate has been used in etherification reactions to form new C-O bonds. researchgate.net Although this reaction does not directly modify the butyl group, it demonstrates how the core structure can be elaborated to produce complex derivatives.

The following table summarizes synthetic methods for producing Butyl (S)-2-hydroxybutanoate, which can be considered analogous for the synthesis of derivatives from the (R)-enantiomer.

Table 2: Synthesis of Butyl (S)-2-hydroxybutanoate Derivatives (Analogous Examples)

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Butyl (S)-(-)-2,3-epoxypropionate | Methylmagnesium Bromide, Copper(I) Iodide (0.15 eq.), Diethyl ether, -78°C, 15 min | Butyl (S)-2-hydroxybutanoate | 99% | chemicalbook.com |

| Butyl (S)-(-)-2,3-epoxypropionate | Methylmagnesium Bromide, Copper(I) Chloride (0.15 eq.), Diethyl ether, -78°C, 15 min | Butyl (S)-2-hydroxybutanoate | 79% | chemicalbook.com |

| Butyl (2S,3R)-epoxybutanoate | Thiol, Scandium triflate, then reductive cleavage | Butyl (S)-2-hydroxybutanoate | Quantitative | researchgate.net |

| (S)-2-hydroxybutyrolactone | Transformed into n-butyl (S)-2-trifluoromethanesulfonyloxybutanoate, then etherification with a phenol | Phenyl ether derivative | Excellent | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Butyl 2r 2 Hydroxybutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Butyl (2R)-2-hydroxybutanoate in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Multi-Dimensional NMR for Complete Structural Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, multi-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all signals. sci-hub.se Techniques such as COSY, HSQC, and HMBC are routinely employed to piece together the molecular puzzle. sci-hub.se

¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons. The spectrum of this compound would show distinct signals for the butyl chain protons and the protons of the hydroxybutanoate moiety.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct carbon signals are expected. Data from the parent molecule, (R)-2-hydroxybutyric acid, shows signals for the carboxyl carbon (C1), the hydroxyl-bearing methine (C2), the methylene (B1212753) (C3), and the terminal methyl (C4). bmrb.io

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. It would clearly show the correlations within the -CH₂-CH₃ group of the butanoate core and the correlations along the -O-CH₂-CH₂-CH₂-CH₃ butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It provides the final key to the structure by connecting the fragments. For instance, it would show a correlation between the protons on the first methylene group of the butyl chain (the -O-CH₂- group) and the ester carbonyl carbon, confirming the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Values are predicted based on typical ester shifts and data from (R)-2-hydroxybutyric acid. Actual values may vary based on solvent and experimental conditions.) bmrb.io

| Atom Position (from C=O) | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Key HMBC Correlations |

| 1 | C=O | - | ~175 | - |

| 2 | CH(OH) | ~4.1 | ~70 | Correlates to C1, C3, C4 |

| 3 | CH₂ | ~1.8 | ~27 | Correlates to C1, C2, C4 |

| 4 | CH₃ | ~0.9 | ~10 | Correlates to C2, C3 |

| 1' (Butyl) | O-CH₂ | ~4.2 | ~65 | Correlates to C1, C2', C3' |

| 2' (Butyl) | CH₂ | ~1.7 | ~31 | Correlates to C1', C3', C4' |

| 3' (Butyl) | CH₂ | ~1.4 | ~19 | Correlates to C2', C4' |

| 4' (Butyl) | CH₃ | ~0.95 | ~14 | Correlates to C2', C3' |

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the same timescale as the NMR experiment, such as bond rotations and conformational changes. acs.orgnih.gov For flexible molecules like this compound, DNMR can provide valuable insight into its conformational preferences and the energy barriers between different conformers. researchgate.net

By recording NMR spectra at various temperatures, one can observe changes in the appearance of the signals. At high temperatures, rapid rotation around single bonds leads to averaged, sharp signals. As the temperature is lowered, this rotation can slow down to the point where distinct signals for different stable conformers may be observed. The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. For this compound, restricted rotation around the C2-C3 bond and the C-O ester bonds could be investigated using variable-temperature NMR studies. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Tandem Mass Spectrometry for Structural Confirmation

In a typical electron ionization (EI) mass spectrum, the this compound molecule (Molecular Weight: 160.21 g/mol ) would first form a molecular ion (M•⁺) at m/z = 160. This ion is often unstable and undergoes fragmentation through various pathways. msu.edu Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information.

Key fragmentation pathways for esters often involve α-cleavage and McLafferty rearrangements. ccsenet.org

Loss of the Alkoxy Group: Cleavage of the O-C bond of the butyl group can lead to the formation of an acylium ion.

McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene, C₄H₈). This would result in a fragment ion at m/z = 104.

Fragmentation of the Butyl Chain: The butyl group itself can fragment, leading to a series of characteristic ions at m/z = 57 (butyl cation) and 41 (allyl cation). msu.edu

Cleavage Alpha to the Hydroxyl Group: The presence of the hydroxyl group offers an additional fragmentation pathway, involving cleavage of the C2-C3 bond.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 160 | [C₈H₁₆O₃]•⁺ | Molecular Ion (M•⁺) |

| 104 | [C₄H₈O₃]•⁺ | McLafferty Rearrangement (Loss of C₄H₈) |

| 87 | [C₄H₇O₂]⁺ | Loss of Butoxy Radical (•OC₄H₉) |

| 71 | [C₄H₇O]⁺ | Acylium ion from cleavage of the hydroxyethyl (B10761427) group |

| 57 | [C₄H₉]⁺ | Butyl cation |

Hyphenated MS Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the identification and quantification of specific compounds in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for analyzing volatile and semi-volatile compounds. mdpi.com this compound, being a relatively small ester, is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the GC column before being introduced into the mass spectrometer for detection. amegroups.org This method is highly effective for identifying the compound in matrices such as food flavorings, environmental samples, or biological fluids. thegoodscentscompany.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally fragile compounds. While GC-MS is likely the primary tool for this specific analyte, LC-MS could be employed, especially for analyzing its presence in complex biological matrices like plasma without extensive sample preparation or derivatization. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are often complementary and together provide a comprehensive vibrational fingerprint of the compound.

For an ester like this compound, the IR spectrum is dominated by a few very strong, characteristic absorptions. Saturated esters typically follow a "Rule of Three," referring to three strong bands associated with the ester group. spectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch, typically appearing around 1750-1735 cm⁻¹. spectroscopyonline.com

C-O-C Asymmetric Stretch: A strong band between 1250-1150 cm⁻¹ due to the stretching of the C-O bond between the carbonyl carbon and the ester oxygen. spectroscopyonline.com

O-C-C Asymmetric Stretch: Another strong band, usually between 1150-1000 cm⁻¹, from the stretching of the O-C bond of the alkoxy (butoxy) group. spectroscopyonline.com

In addition to the ester bands, a prominent, broad absorption would be observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened by hydrogen bonding. The C-H stretching vibrations of the alkyl groups would appear as sharp bands between 3000-2850 cm⁻¹. researchgate.net

Raman spectroscopy would detect these same vibrational modes, but with different relative intensities. While the polar C=O and O-H groups give strong IR signals, the less polar C-C and C-H bonds of the alkyl backbone often produce stronger signals in the Raman spectrum, providing complementary information for a full structural confirmation. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| O-H Stretch | Alcohol | 3500-3200 | Strong, Broad |

| C-H Stretch | Alkyl (CH₂, CH₃) | 3000-2850 | Medium-Strong |

| C=O Stretch | Ester | 1750-1735 | Very Strong |

| C-O Stretch | Ester (Acyl-Oxygen) | 1250-1150 | Strong |

| C-O Stretch | Ester (Alkyl-Oxygen) | 1150-1000 | Strong |

Chiral Analytical Methods for Enantiomeric Purity and Absolute Configuration

The stereochemistry of this compound is a critical determinant of its physical, chemical, and biological properties. Therefore, the ability to accurately determine its enantiomeric purity and confirm its absolute configuration is of paramount importance. This section details the advanced spectroscopic and analytical techniques employed for the comprehensive chiral characterization of this compound.

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation. researchgate.netphenomenex.com

Gas Chromatography (GC):

Chiral GC is particularly suitable for the analysis of volatile compounds like this compound. researchgate.net The separation is achieved by using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). gcms.cz The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. libretexts.org

For instance, the enantiomers of similar 2-hydroxy acid esters have been successfully separated using GC on chiral columns. researchgate.net The determination of the absolute configuration of ozonolysis products of certain natural products, which included a 2-hydroxybutanoic acid derivative, was accomplished through chiral GC analysis. researchgate.net The choice of the stationary phase is critical; for example, β-cyclodextrin derivatives are commonly used for the enantioseparation of various chiral compounds, including esters. sci-hub.se

To enhance volatility and improve separation, derivatization of the hydroxyl group of this compound may be employed. researchgate.net For example, conversion to a more volatile ester or ether derivative can lead to better peak shape and resolution.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used method for the enantiomeric separation of a broad range of compounds, including esters like this compound. phenomenex.com The principle relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase. chiralpedia.com

Various types of chiral stationary phases are commercially available, with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a wide range of chiral separations. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. technion.ac.il

In a study on the enzymatic resolution of ethyl 3-hydroxybutyrate (B1226725), a compound structurally related to this compound, chiral HPLC was used to determine the enantiomeric excess. technion.ac.il The separation was achieved on a chiral column with a mobile phase gradient of hexane and isopropanol. technion.ac.il This demonstrates the applicability of chiral HPLC for monitoring the stereochemical outcome of synthetic or resolution processes.

The following table summarizes typical parameters for chiral chromatographic analysis of 2-hydroxybutanoate (B1229357) esters:

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Cyclodextrin derivatives (e.g., β-cyclodextrin) sci-hub.se | Polysaccharide-based (e.g., cellulose, amylose derivatives) researchgate.net |

| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Hexane/Isopropanol, Hexane/Ethanol mixtures technion.ac.il |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV Detector, Refractive Index (RI) Detector, Polarimetric Detector ibzmesstechnik.de |

| Derivatization | Often required to increase volatility (e.g., acylation) researchgate.net | Generally not required, but can be used to introduce a chromophore for UV detection koreascience.kr |

Optical Rotation and Polarimetry for Chiral Recognition

Optical rotation is a fundamental property of chiral substances that rotate the plane of polarized light. ibzmesstechnik.de Polarimetry is the technique used to measure this rotation and is a valuable tool for the initial characterization of the chirality of this compound. ibzmesstechnik.de

The specific rotation, [α], is a characteristic constant for a chiral compound under defined conditions of temperature, wavelength (typically the sodium D-line at 589 nm), and solvent. It is calculated from the observed rotation (α), the path length of the polarimeter cell (l), and the concentration of the solution (c). ibzmesstechnik.de

The following table illustrates the data obtained from a polarimetry measurement:

| Parameter | Description | Example Value |

| Observed Rotation (α) | The measured angle of rotation in degrees. | Varies with concentration |

| Wavelength (λ) | The wavelength of the light source, typically 589 nm (Sodium D-line). | 589 nm |

| Temperature (T) | The temperature at which the measurement is taken. | 20 °C or 25 °C |

| Path Length (l) | The length of the polarimeter cell in decimeters (dm). | 1 dm |

| Concentration (c) | The concentration of the sample solution in g/mL. | Varies |

| Specific Rotation ([α]) | The calculated standardized rotation. | e.g., -13° for (R)-2-Butanol (neat) synthesiswithcatalysts.com |

While polarimetry is excellent for confirming chirality and for quality control of enantiomerically pure samples, it is generally not suitable for determining the enantiomeric excess of a mixture unless the specific rotation of the pure enantiomer is known with high accuracy. ibzmesstechnik.de

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique provides detailed information about the three-dimensional structure of a chiral compound and is particularly useful for assigning the absolute configuration. nih.gov

An ECD (Electronic Circular Dichroism) spectrum is a plot of the difference in absorbance (ΔA) or molar circular dichroism (Δε) against wavelength. encyclopedia.pub The spectrum exhibits positive and/or negative bands, known as Cotton effects, which are characteristic of the chromophores and their chiral environment within the molecule. ethz.ch

For this compound, the ester carbonyl group acts as a chromophore. The sign and intensity of the Cotton effect associated with the n → π* transition of the carbonyl group can be correlated with the absolute configuration at the chiral center. Empirical rules, such as the octant rule for ketones and esters, can be applied to predict the sign of the Cotton effect based on the spatial arrangement of the substituents around the carbonyl group.

Furthermore, the "exciton chirality method" can be employed if a second chromophore is introduced into the molecule through derivatization. nih.gov This method relies on the through-space interaction of two chromophores, leading to a characteristic bisignate (two-signed) CD signal, from which the absolute configuration can be deduced. msu.edu

Although specific CD spectral data for this compound were not found in the search results, the principles of CD spectroscopy are well-established for determining the absolute configuration of similar chiral molecules, including β-hydroxy-α-amino acid derivatives and δ-peptides. nih.govethz.ch The analysis of the CD spectrum, often in conjunction with computational modeling, provides a reliable method for the unambiguous assignment of the (R) or (S) configuration. encyclopedia.pub

The following table outlines the key aspects of CD spectroscopy for chiral analysis:

| Feature | Description | Relevance to this compound |

| Principle | Differential absorption of left and right circularly polarized light. encyclopedia.pub | Confirms chirality and provides structural information. |

| Measurement | Provides a CD spectrum with positive and negative Cotton effects. ethz.ch | The sign of the Cotton effect of the carbonyl chromophore can be correlated to the absolute configuration. |

| Exciton Chirality Method | Requires the presence of two interacting chromophores, often introduced by derivatization. nih.gov | Can provide unambiguous assignment of absolute configuration. |

| Application | Determination of absolute configuration and conformational analysis. encyclopedia.pub | A powerful tool for the definitive stereochemical characterization of the molecule. |

Stereochemistry and Conformational Analysis of Butyl 2r 2 Hydroxybutanoate

Conformational Preferences and Energy Landscapes in Solution and Gas Phase

The conformational landscape of a flexible molecule like Butyl (2R)-2-hydroxybutanoate is determined by the rotational freedom around its single bonds. In both the gas phase and in solution, it is expected that the molecule would adopt a variety of conformations, with the most stable ones being those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl group.

Computational chemistry methods, such as Density Functional Theory (DFT), are standard tools for predicting the relative energies of different conformers and constructing a potential energy surface. However, a specific computational study detailing the conformational preferences and energy landscapes of this compound in either the gas phase or in various solvents could not be located in the reviewed literature. Such a study would typically provide data on dihedral angles, relative energies of stable conformers, and the energy barriers for interconversion between them.

Interactive Data Table: Hypothetical Conformational Analysis Data

The following table is a template illustrating the type of data that would be generated from a conformational analysis study. No actual data for this compound is available.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution (e.g., Methanol) |

| I | |||

| II | |||

| III |

Theoretical and Experimental Determination of Chiroptical Properties

Chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), are crucial for characterizing chiral molecules. These properties are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformational distribution.

Experimental determination of the specific rotation of this compound would involve measuring the rotation of plane-polarized light by a solution of the pure enantiomer at a specific wavelength (typically the sodium D-line, 589 nm). Theoretical calculations, usually employing time-dependent DFT (TD-DFT), can predict the ECD and OR spectra. A comparison of the calculated and experimental spectra can then be used to confirm the absolute configuration of the molecule. rsc.org

Despite the importance of these techniques, no published studies were found that report either the experimental chiroptical data or theoretical calculations for this compound. Research on other hydroxy acids has demonstrated the utility of such approaches. nih.gov

Interactive Data Table: Illustrative Chiroptical Data

This table exemplifies the kind of data that would be presented in a study on chiroptical properties. No actual data for this compound has been found.

| Chiroptical Property | Experimental Value | Theoretical Value (Method) |

| Specific Rotation [α]D | ||

| ECD λmax (nm) |

Methods for Absolute Configuration Reassignment and Confirmation

The absolute configuration of a chiral molecule is a fundamental aspect of its chemical identity. While the "(2R)" designation specifies the arrangement of substituents around the chiral center, this is typically determined during synthesis or through analytical methods. Several techniques are available for the unambiguous determination or confirmation of the absolute configuration of a chiral secondary alcohol derivative like this compound.

One common method is the use of chiral derivatizing agents, such as Mosher's acid, followed by NMR spectroscopy. nih.govresearchgate.net The resulting diastereomeric esters exhibit distinct NMR chemical shifts that can be used to deduce the absolute configuration of the original alcohol. Another powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy, which is highly sensitive to the absolute configuration of chiral molecules. chemrxiv.orgnih.govru.nl X-ray crystallography of a suitable crystalline derivative would provide definitive proof of the absolute configuration.

A search of the scientific literature did not yield any studies specifically detailing the reassignment or confirmation of the absolute configuration of this compound using these or other methods.

Influence of Stereochemistry on Molecular Recognition Processes

The stereochemistry of a molecule is critical in molecular recognition processes, particularly in biological systems where interactions with chiral receptors like enzymes are common. The "(2R)" configuration of this compound would lead to different interactions with a chiral environment compared to its "(2S)" enantiomer.

For instance, in enzyme-catalyzed reactions, such as hydrolysis by lipases or esterases, one enantiomer is often a preferred substrate over the other. researchgate.netnih.gov This enantioselectivity is a result of the specific three-dimensional fit between the substrate and the enzyme's active site. The "three-point interaction model" is a classical concept used to explain this phenomenon. acs.org

While the principles of stereoselective molecular recognition are well-understood, no specific studies on the interaction of this compound with enzymes, chiral stationary phases in chromatography, or other chiral selectors were identified. Such research would provide valuable insights into its behavior in chiral environments.

Based on an extensive review of available scientific literature, there is a significant lack of specific research data for this compound. While the theoretical framework and experimental techniques for characterizing such a molecule are well-established, their application to this particular compound has not been reported in peer-reviewed publications. The information presented herein for each section is based on general principles of stereochemistry and the study of analogous compounds. Further experimental and theoretical research is required to fully elucidate the conformational, chiroptical, and molecular recognition properties of this compound.

Butyl 2r 2 Hydroxybutanoate As a Chiral Building Block in Organic Synthesis

Precursor in the Asymmetric Synthesis of Chiral Alcohols and Carboxylic Acids

The (2R) configuration of butyl 2-hydroxybutanoate (B1229357) makes it an important starting material for the synthesis of other enantiomerically pure compounds. The ester and hydroxyl groups can be chemically manipulated to produce a range of chiral molecules.

For instance, the hydroxyl group can be oxidized to form the corresponding α-keto ester, which can then undergo stereoselective reduction using various reagents to yield different chiral alcohols. Conversely, the ester group can be hydrolyzed under acidic or basic conditions to produce (R)-2-hydroxybutanoic acid. smolecule.com This chiral acid is a key intermediate in its own right, often used in the synthesis of pharmaceuticals and other bioactive compounds. researchgate.net

Enzymatic methods are also employed to leverage the chirality of related hydroxy esters. Dehydrogenases, for example, can catalyze the stereospecific reduction of 2-keto acids to produce (R)-2-hydroxy carboxylic acids with high enantiomeric excess (>98% ee). google.com While not directly starting from butyl (2R)-2-hydroxybutanoate, these enzymatic processes highlight the importance of the (R)-2-hydroxy acid scaffold in producing chiral molecules. google.com Biocatalytic processes using various microorganisms can also achieve the asymmetric reduction of keto esters to their corresponding chiral alcohols, such as the conversion of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutanoate in 95% yield and 99% enantiomeric excess. nih.gov

The following table summarizes transformations involving the core structure of 2-hydroxybutanoate to yield chiral alcohols and acids:

| Starting Material | Transformation | Product | Reagents/Catalyst | Yield | Enantiomeric Excess (ee) |

| 2-Keto acids | Enzymatic Reduction | (R)-2-Hydroxy carboxylic acids | (R)-2-hydroxy acid dehydrogenase | High | >98% |

| Ethyl 4-chloroacetoacetate | Asymmetric Reduction | Ethyl (R)-4-chloro-3-hydroxybutanoate | Recombinant E. coli (CpSADH) | 95% | 99% |

| Racemic 2-hydroxy esters | Lipase-catalyzed Resolution | (R)-2-hydroxy esters | Pseudomonas fluorescens lipase (B570770) | - | - |

Application in the Construction of Complex Chiral Architectures

The defined stereocenter of this compound is instrumental in directing the stereochemical outcome of subsequent reactions, allowing for the construction of molecules with multiple chiral centers. This control is fundamental in building complex organic frameworks where the spatial arrangement of atoms dictates function.

A key strategy involves using the chiral center to influence the formation of new stereocenters. For example, in the synthesis of compounds with multiple chiral centers, an optically active starting material like a 2-hydroxycarboxylic acid ester is often used. google.com The initial chirality guides the stereoselective formation of adjacent centers. This principle is applied in the synthesis of 1,3-dioxan-4-one (B14726428) derivatives, where an optically active 2-substituted-3-hydroxycarboxylic acid ester is a crucial intermediate. The stereochemistry of this precursor determines the final configuration of the resulting complex ring system. google.com

Integration into Asymmetric Total Synthesis of Chiral Bioactive Compounds

The enantiopure nature of this compound and its derivatives makes them valuable intermediates in the total synthesis of natural products and pharmaceuticals. The (S)-enantiomer, (S)-butyl 2-hydroxybutanoate, is a documented key intermediate in the synthesis of the PPARα agonist (R)-K-13675, a compound developed as a potential cholesterol-lowering drug. researchgate.netresearchgate.net This demonstrates the critical role of this chiral building block's enantiomers in creating complex, biologically active molecules. Although the literature more frequently cites the (S)-enantiomer for this specific synthesis, the principle highlights the importance of the 2-hydroxybutanoate scaffold in drug development. researchgate.netresearchgate.net

The synthesis of such compounds often involves multiple steps where maintaining optical purity is paramount. For example, the synthesis of (R)-K-13675 from (S)-2-hydroxybutyrolactone involves forming an ether bond via the Mitsunobu reaction, a process optimized to prevent racemization and preserve enantiomeric purity. researchgate.net Similarly, the (2R)-4-amino-2-hydroxybutyric acid moiety, which shares the same core chiral structure, is noted for its antibacterial activity, underscoring the significance of this structural motif in medicinal chemistry. researchgate.net

Role in the Synthesis of Chiral Polymers and Advanced Materials

The principles of chirality extend from small molecules to macromolecular chemistry, where chiral monomers are used to create polymers with unique properties. Poly[(R)-2-hydroxybutyrate] [P((R)-2HB)], an aliphatic polyester (B1180765) analogous to polylactic acid (PLA), is synthesized using (R)-2-hydroxybutyrate as the monomeric unit. researchgate.net

Researchers have successfully synthesized P((R)-2HB) and its copolymers using recombinant Escherichia coli. researchgate.net These bioplastics exhibit distinct mechanical properties compared to their more common counterparts. For example, a film of P((R)-2HB) is transparent and flexible, with a significantly higher elongation at break than the more rigid PLA. researchgate.net The incorporation of other monomers, such as (R)-lactate, allows for the tuning of these material properties. researchgate.net

The following table details the properties of polymers derived from (R)-2-hydroxybutyrate:

| Polymer | Monomer(s) | Synthesis Method | Molecular Weight (Mw) | Key Mechanical Property |

| P[(R)-2-hydroxybutyrate] (P(2HB)) | (R)-2-hydroxybutyrate | Microbial fermentation (E. coli) | 27,000 g/mol | Flexible, Elongation at break: 173% |

| P(86 mol % 2HB-co-LA) | (R)-2-hydroxybutyrate, (R)-Lactate | Microbial fermentation (E. coli) | 39,000 g/mol | Tougher, less stretchy than P(2HB) |

The enzymatic degradability of P[(R)-2HB] is similar to that of polylactic acid, indicating its potential as a biodegradable material. researchgate.net The ability to produce these chiral polymers from less expensive racemic starting materials using R-specific enzymes opens avenues for their broader application in advanced materials. researchgate.net

Biological Relevance and Biochemical Pathways Involving Butyl 2r 2 Hydroxybutanoate

Metabolic Pathways for 2-Hydroxybutanoic Acid Biosynthesis and Transformation

2-Hydroxybutanoic acid, also known as alpha-hydroxybutyrate, is a metabolite connected to several key metabolic pathways, including amino acid catabolism and glutathione (B108866) synthesis. hmdb.carupahealth.com It is primarily produced in mammalian liver tissues during the breakdown of L-threonine or the synthesis of glutathione. hmdb.ca

The biosynthesis of 2-hydroxybutanoic acid often involves the precursor molecule 2-oxobutyric acid (α-ketobutyric acid). hmdb.camedchemexpress.com This precursor is generated through various metabolic routes, notably from the amino acids L-threonine and methionine. hmdb.ca In microbial systems, significant progress has been made in producing these precursors and the final acid.

Engineered Escherichia coli has been utilized to produce optically pure (S)-2-hydroxybutyric acid from L-threonine. researchgate.net This is achieved through a cascade biocatalysis system employing enzymes such as L-threonine deaminase, L-lactate dehydrogenase, and alcohol dehydrogenase. researchgate.net Another microbial approach uses Gluconobacter oxydans to efficiently convert the inexpensive compound 1,2-butanediol (B146104) into (R)-2-hydroxybutyric acid with a high concentration and enantiomeric excess. ebi.ac.ukthegoodscentscompany.com

Table 1: Microbial and Enzymatic Systems for 2-Hydroxybutanoic Acid Production

| Organism/Enzyme System | Precursor/Substrate | Product | Key Enzymes Involved | Reference |

| Recombinant Escherichia coli | L-threonine | (S)-2-hydroxybutyric acid | L-threonine deaminase, L-lactate dehydrogenase, Alcohol dehydrogenase | researchgate.net |

| Gluconobacter oxydans | 1,2-butanediol | (R)-2-hydroxybutyric acid | Not specified | ebi.ac.uk |

| Glycolate (B3277807) oxidase & Catalase | Racemic 2-hydroxybutanoic acid | (R)-2-hydroxybutanoic acid | Glycolate oxidase, Catalase | nih.gov |

Within biological systems, 2-hydroxybutanoic acid is an intermediate that undergoes further enzymatic conversion. It can be oxidized to 2-oxobutanoic acid, a reaction that can be catalyzed by enzymes like L-lactate dehydrogenase a-like 6B. hmdb.ca This transformation links it to the synthesis pathways of other amino acids, such as methionine.

The stereospecificity of enzymes is crucial in the metabolism of 2-hydroxybutanoic acid. For instance, glycolate oxidase (GO), an FMN-dependent enzyme, specifically catalyzes the oxidation of (S)-2-hydroxy carboxylic acids to their corresponding 2-keto acids, leaving the (R)-enantiomers untouched. nih.gov This high degree of selectivity makes such enzymes useful for the kinetic resolution of racemic mixtures of 2-hydroxy acids. nih.gov

Biochemical Hydrolysis and Metabolite Generation in Vivo

Butyl (2R)-2-hydroxybutanoate is an ester and is expected to undergo hydrolysis in biological systems, a reaction catalyzed by esterase enzymes. smolecule.comunipd.it This hydrolytic cleavage is the primary mechanism for releasing its constituent molecules, which then become available for participation in metabolic processes. smolecule.com

In the presence of water and acid or base catalysts, or more relevantly in vivo, through the action of hydrolase enzymes like esterases, the ester bond of this compound is cleaved. smolecule.comunipd.it This reaction yields (2R)-2-hydroxybutanoic acid and butanol. smolecule.com The mechanism is analogous to the base-catalyzed chemical hydrolysis where a nucleophilic group from an enzyme's active site (like the hydroxyl of serine) attacks the carbonyl group of the ester, leading to the formation of an acyl-enzyme intermediate and release of the alcohol (butanol). unipd.it Subsequently, the acyl-enzyme intermediate is hydrolyzed to release the carboxylic acid, regenerating the enzyme. unipd.it

Once released, (2R)-2-hydroxybutanoic acid can interact with various enzymes. smolecule.comvulcanchem.com It is known to be a substrate for enzymes involved in amino acid metabolism. For example, it can be converted into 2-ketobutyric acid by L-lactate dehydrogenase a-like 6B. hmdb.ca While some research into the interaction of similar hydroxybutyric acid derivatives with neurotransmitter receptors like NMDA and GABA receptors exists, direct evidence for (2R)-2-hydroxybutanoic acid's interaction with these specific receptors is less clear. The primary documented interactions are its roles as a substrate or intermediate in metabolic enzyme pathways. hmdb.ca

Investigation of Roles in Biological Signaling and Regulatory Networks

Beyond its role as a metabolic intermediate, 2-hydroxybutanoic acid is investigated as a potential signaling molecule and a biomarker for metabolic health. vulcanchem.com Its production increases under conditions of oxidative stress, particularly in relation to the synthesis of the critical antioxidant glutathione. rupahealth.comwikipedia.org When the demand for glutathione increases, the transsulfuration pathway is upregulated, leading to increased production of 2-hydroxybutanoic acid as a byproduct. hmdb.cawikipedia.org

This connection has led to its identification as a potential early biomarker for insulin (B600854) resistance and type 2 diabetes, with elevated serum levels correlating with worsening glucose tolerance. rupahealth.comwikipedia.org Its presence and concentration can, therefore, reflect shifts in metabolic regulation and oxidative balance within the body. rupahealth.com

Table 2: Investigated Biological Roles of 2-Hydroxybutanoic Acid

| Biological Role | Context | Associated Conditions | Reference |

| Metabolic Intermediate | Amino acid metabolism, Glutathione synthesis | --- | hmdb.ca |

| Biomarker | Indicator of metabolic dysregulation | Insulin Resistance, Type 2 Diabetes | rupahealth.com |

| Signaling Molecule | Response to oxidative stress | Oxidative Stress Conditions | vulcanchem.com |

Interconnections with Natural Product Biosynthesis and Metabolism

The biological significance of this compound is intrinsically linked to its hydrolyzed form, (2R)-2-hydroxybutanoic acid, also known as (R)-2-hydroxybutyrate. This chiral molecule serves as a metabolite and a building block in the biosynthesis of several natural products, primarily in microorganisms. Its metabolic pathways are often connected to central carbon and amino acid metabolism.

(2R)-2-hydroxybutanoic acid as a Precursor in Antibiotic Biosynthesis

A key example of its role in natural product synthesis is the biosynthesis of butirosins, a group of aminoglycoside antibiotics produced by Bacillus species. nih.govgenome.jp The butirosin (B1197908) structure features a unique side chain, (2S)-4-amino-2-hydroxybutyrate (AHBA). However, the initial hydroxylation step produces the (2R) stereoisomer. The biosynthesis of this side chain originates from L-glutamate and involves a series of enzymatic reactions. nih.gov

The pathway involves an acyl carrier protein (BtrI) that tethers the intermediates. Key enzymatic steps include the actions of an ATP-dependent ligase (BtrJ), a pyridoxal (B1214274) phosphate-dependent decarboxylase (BtrK), and a flavin-dependent monooxygenase system (BtrO and BtrV) that hydroxylates the precursor to form the 2-hydroxybutyryl moiety. nih.gov Specifically, (2R)-4-amino-2-hydroxybutyric acid is a crucial intermediate in this pathway. nih.govthegoodscentscompany.com

| Enzyme/Protein | Function in Butirosin Biosynthesis | Organism |

| BtrI | Acyl Carrier Protein (ACP) | Bacillus circulans |

| BtrJ | ATP-dependent ligase | Bacillus circulans |

| BtrK | Pyridoxal phosphate-dependent decarboxylase | Bacillus circulans |

| BtrO/BtrV | Flavin-dependent monooxygenase | Bacillus circulans |

(2R)-2-hydroxybutanoate in Polyhydroxyalkanoate (PHA) Biosynthesis

(2R)-2-hydroxybutanoic acid is also a monomer unit for the production of specialized polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various bacteria as carbon and energy storage materials. frontiersin.orgebi.ac.uk While not a common natural PHA monomer, engineered microorganisms, particularly Escherichia coli, have been metabolically designed to produce copolymers containing 2-hydroxybutyrate (2HB). nih.govresearchgate.net

These engineered pathways often leverage central metabolic intermediates. For instance, a heterologous pathway can be constructed to synthesize 2-ketobutyrate from pyruvate (B1213749) and acetyl-CoA via the citramalate (B1227619) pathway. nih.gov This 2-ketobutyrate is then reduced to 2-hydroxybutyrate by a 2-hydroxyacid dehydrogenase, such as PanE from Lactococcus lactis. nih.gov The resulting (R)-2-hydroxybutyryl-CoA is then polymerized by an engineered PHA synthase. frontiersin.orgnih.gov

Alternatively, 2-ketobutyrate can be generated from propionyl-CoA, which is subsequently converted to 2HB. smbb.mx The incorporation of 2HB monomers into the polymer chain alters the physical properties of the resulting bioplastic, making it more flexible and extensible compared to the more common poly(3-hydroxybutyrate). frontiersin.orgresearchgate.net

| Pathway Component | Role in P(2HB) Biosynthesis | Source Organism (Gene) |

| Citramalate synthase (cimA) | Converts pyruvate and acetyl-CoA to citramalate | Methanocaldococcus jannaschii |

| LeuBCD complex | Converts citramalate to 2-ketobutyrate | Escherichia coli |

| 2HB dehydrogenase (panE) | Reduces 2-ketobutyrate to 2-hydroxybutyrate | Lactococcus lactis |

| Propionyl-CoA transferase (pct) | Activates 2-hydroxybutyrate to 2-hydroxybutyryl-CoA | Clostridium propionicum |

| PHA Synthase (phaC1) | Polymerizes 2-hydroxybutyryl-CoA into P(2HB) | Pseudomonas sp. MBEL 6-19 |

Metabolic Origins from Amino Acid Catabolism

The metabolic precursor to (2R)-2-hydroxybutanoic acid, α-ketobutyrate (2-oxobutyrate), is a key intermediate in the catabolism of certain amino acids, namely threonine and methionine. hmdb.caresearchgate.net In states of high metabolic demand or oxidative stress, the synthesis of the antioxidant glutathione is upregulated. hmdb.ca This process diverts homocysteine into the transsulfuration pathway to produce cysteine. A byproduct of this pathway, specifically from the cleavage of cystathionine, is α-ketobutyrate. hmdb.ca This α-ketobutyrate can then be reduced by lactate (B86563) dehydrogenase or α-hydroxybutyrate dehydrogenase to form 2-hydroxybutyric acid. hmdb.ca This connection establishes a direct link between amino acid metabolism, cellular redox homeostasis, and the synthesis of (2R)-2-hydroxybutanoic acid. rupahealth.com

Computational and Theoretical Studies of Butyl 2r 2 Hydroxybutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Butyl (2R)-2-hydroxybutanoate. These methods solve the Schrödinger equation (or its approximations) for the molecule, yielding detailed information about its electronic structure, which in turn governs its reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the mechanisms of chemical reactions. For this compound, DFT studies can elucidate the energetics of various transformations, such as hydrolysis, oxidation, and esterification.

Researchers can model reaction pathways by calculating the geometries and energies of reactants, transition states, and products. For instance, the hydrolysis of the ester bond, yielding butanol and (2R)-2-hydroxybutanoic acid, can be mapped out to determine the activation energy barrier, which indicates the reaction's feasibility. smolecule.com DFT calculations have been successfully used to model transition states for the hydrolysis and racemization of similar esters. In a study on the oxidative dehydrogenation of the related compound 3-hydroxybutanone, DFT calculations provided insights into the homogeneous radical-mediated pathways, identifying the most favorable de-protonation steps. researchgate.net Similarly, DFT could be applied to study the oxidation of the secondary alcohol group in this compound to a ketone.

A representative DFT study on a reaction pathway might involve comparing different catalysts or solvent conditions to predict the optimal environment for a desired transformation.

Table 1: Hypothetical DFT-Calculated Energy Profile for Acid-Catalyzed Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Ester + H₃O⁺) | 0.0 | Starting materials |

| Transition State 1 | +15.2 | Protonation of carbonyl oxygen |

| Intermediate 1 | -5.4 | Protonated ester |

| Transition State 2 | +21.5 | Nucleophilic attack by water |

| Intermediate 2 | -2.8 | Tetrahedral intermediate |

| Transition State 3 | +18.9 | Proton transfer |

| Intermediate 3 | -10.1 | Protonated leaving group |

| Transition State 4 | +12.3 | C-O bond cleavage |

| Products (Acid + Alcohol) | -14.7 | Final products |

Note: Data are representative and for illustrative purposes.

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the molecule's frontier orbitals, which are key to its reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, the HOMO is typically localized on the oxygen atoms of the hydroxyl and ester groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carbonyl carbon, making it susceptible to nucleophilic attack. researchgate.net Studies on similar ester collectors have shown that the energy of these frontier orbitals correlates with their performance and interaction with mineral surfaces. mdpi.com

Analysis of the electrostatic potential (ESP) surface visually represents the charge distribution. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to interacting with electrophiles, such as the oxygen atoms. Regions of positive potential (blue) are electron-poor and attract nucleophiles. This analysis helps predict non-covalent interactions, such as hydrogen bonding.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity |

| Mulliken Charge on C=O | +0.55 e | Partial positive charge on the carbonyl carbon |

| Mulliken Charge on O-H | -0.68 e | Partial negative charge on the hydroxyl oxygen |

Note: Values are representative and obtained from typical DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with a solvent like water or an organic solvent, and then calculating the forces between atoms and their subsequent motions using classical mechanics.

These simulations reveal the preferred three-dimensional shapes (conformations) of the molecule and how it flexes and rotates at a given temperature. For a flexible molecule like this compound, with its rotatable butyl chain, MD can identify the most populated conformational states. researchgate.net

Furthermore, MD is exceptionally useful for studying solvation effects. By simulating the molecule in a solvent, one can observe the organization of solvent molecules around the solute, forming a "solvation shell." This provides insight into solubility and how the solvent influences the molecule's conformation and reactivity. For instance, in water, the polar hydroxyl and ester groups would form hydrogen bonds, while the nonpolar alkyl chains would be surrounded by a structured cage of water molecules. rsc.org

In Silico Docking Studies for Substrate-Enzyme and Ligand-Receptor Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for understanding the biological activity of compounds.

The hydrolysis of this compound yields (2R)-2-hydroxybutanoic acid and butanol. smolecule.com The acid, in particular, may interact with various enzymes or receptors in biological systems. smolecule.com Docking studies could be employed to predict how this metabolite binds to the active site of an enzyme, such as a dehydrogenase or kinase. The simulation scores the different binding poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces, providing a binding affinity score that estimates the strength of the interaction. researchgate.net Such studies are invaluable in fields like drug discovery and toxicology for identifying potential biological targets and understanding mechanisms of action. nih.gov

Table 3: Example Output from a Docking Study of (2R)-2-hydroxybutanoic acid with a Putative Enzyme Active Site

| Parameter | Value | Description |

| Binding Affinity | -6.5 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 3 | Number of H-bonds between ligand and receptor |

| Interacting Residues | GLU-112, ARG-204, TYR-250 | Key amino acids in the binding pocket |

| RMSD | 1.2 Å | Root-mean-square deviation from a reference pose |

Note: Data are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters and Chiral Recognition Mechanisms

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C) in the molecule's computed equilibrium geometry, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum can confirm the structure. DFT calculations have been shown to produce chemical shifts that show only slight differences from experimental values. mdpi.com

Understanding chiral recognition is essential for separating enantiomers and for explaining stereospecific biological activity. rsc.org Computational modeling can shed light on the mechanisms behind this phenomenon. nih.gov To do this, a model is constructed of this compound interacting with a chiral selector (e.g., a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography). The binding energy and geometry of this diastereomeric complex are calculated. The same calculation is then performed for its enantiomer, Butyl (2S)-2-hydroxybutanoate. A significant difference in the calculated binding energies between the two diastereomeric complexes would explain the basis for the chiral separation, often pointing to specific interactions, like hydrogen bonds or steric hindrance, that stabilize one complex over the other. mdpi.com

Process Development and Scale Up for Butyl 2r 2 Hydroxybutanoate Production

Optimization of Reaction Parameters for Industrial Scale Synthesis

The primary method for synthesizing Butyl (2R)-2-hydroxybutanoate is the esterification of (2R)-2-hydroxybutanoic acid with n-butanol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to drive the reaction towards completion. smolecule.com For industrial-scale production, optimizing reaction parameters is critical to maximize yield, minimize reaction time, and reduce costs.

Key parameters that are subject to optimization include:

Catalyst Type and Loading: While traditional mineral acids are effective, research into greener alternatives like solid acid catalysts or reusable ionic liquids is ongoing to simplify separation and minimize waste. researchgate.net The amount of catalyst is a crucial factor; for instance, in related ester syntheses, catalyst concentration is carefully tuned to achieve maximum conversion without promoting side reactions. researchgate.net

Reactant Molar Ratio: The ratio of n-butanol to (2R)-2-hydroxybutanoic acid is optimized to push the equilibrium towards the product side, often using an excess of the less expensive reactant, butanol. Studies on similar esterifications have used response surface methodology to determine the optimal molar ratio, finding, for example, a 1:1.6 ratio of acid to alcohol to be ideal for butyl butyrate (B1204436) synthesis. researchgate.net

Temperature and Reaction Time: The reaction temperature influences the rate of esterification. Industrial processes aim for the lowest possible temperature that provides a reasonable reaction rate to save energy and prevent thermal degradation of the product. Reaction time is optimized in conjunction with temperature and catalyst loading to achieve the desired conversion efficiently.

Research into the synthesis of the (S)-enantiomer using a copper catalyst highlights how reaction conditions affect yield. The findings demonstrate that both temperature and the amount of catalyst significantly impact the outcome, with the highest yield achieved at low temperatures and a specific catalyst equivalent.

| Entry | Cu Catalyst (eq.) | Reaction Conditions | Yield |

|---|---|---|---|

| Ex. 2 | 0.075 | -78°C, 3.5 h | 83% |

| Ex. 3 | 0.15 | -20°C, 15 min | 64% |

| Ex. 4 | 0.15 | -78°C, 15 min | 99% |

| Ex. 5 (CuCl) | 0.15 | -78°C, 15 min | 79% |

| Comp. Ex. 2 | 0.75 | -78°C, 15 min | 41% |

This table, adapted from a study on the (S)-enantiomer, illustrates the sensitivity of the reaction yield to changes in catalyst loading and temperature. The highest yield was obtained at -78°C with 0.15 equivalents of the copper iodide catalyst. chemicalbook.com

Downstream Processing and High-Purity Isolation Techniques

Following synthesis, downstream processing is essential to isolate this compound from the reaction mixture, which contains unreacted starting materials, the catalyst, and byproducts. The goal is to achieve high purity (often >99%) required for its intended applications. researchgate.net

Distillation: Fractional distillation is a standard and effective technique for purifying esters like this compound on an industrial scale. smolecule.comresearchgate.net This method separates compounds based on their different boiling points, allowing for the removal of more volatile components like excess butanol and the separation of the final product.

Advanced Separation Techniques: For complex mixtures or to meet extremely high purity standards, more advanced methods are being explored. In the purification of related biotechnologically-produced diols, techniques such as treatment with activated charcoal are used to remove color impurities. reading.ac.uk Furthermore, aqueous two-phase separation using ionic liquids and a salting-out agent (e.g., K2HPO4) has proven highly effective, achieving recovery yields of over 97% for 2,3-butanediol (B46004) from fermentation broth. reading.ac.uk Such methods offer potential for efficient and high-purity isolation of this compound as well.

Enzymatic Resolution: In processes where a racemic mixture is produced, enzymatic resolution can be employed. For example, in the large-scale production of (R)- and (S)-ethyl-3-hydroxybutyrate, immobilized Candida antarctica lipase (B570770) B (CALB) is used to selectively acylate one enantiomer, allowing the two to be separated by fractional distillation. researchgate.net This approach provides both enantiomers with high chemical purity and enantiomeric excess. researchgate.net

Development of Sustainable and Economically Viable Production Routes

The long-term industrial feasibility of this compound production depends on the development of sustainable and cost-effective manufacturing processes. This involves a shift away from petrochemical feedstocks towards renewable resources and the adoption of green chemistry principles.

Biocatalytic Synthesis of Precursors: A key strategy is the biotechnological production of the precursor, (2R)-2-hydroxybutanoic acid (2-HBA). Traditional chemical synthesis often produces a racemic mixture from petrochemical sources, requiring costly and inefficient resolution steps. researchgate.net In contrast, biocatalytic routes using engineered microorganisms can produce enantiopure 2-HBA directly from renewable feedstocks. researchgate.netresearchgate.net For instance, recombinant Escherichia coli strains have been developed to produce (S)-2-HBA from L-threonine with high titers (129 g/L) and a molar yield of 93%. researchgate.net Similar strategies can be adapted for the (R)-enantiomer.

Renewable Feedstocks: The economic viability of bioproduction is heavily influenced by the cost of the raw material. reading.ac.uk While sugars are common feedstocks, research is focused on utilizing less expensive and more abundant lignocellulosic biomass. reading.ac.uk Another innovative approach involves using poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polymer produced by microbial fermentation of corn starch, as a starting material. google.comnih.gov This creates a direct pathway from a renewable polymer to the desired chiral chemical.

Green Chemistry Approaches: The principles of green chemistry are being applied to the esterification step itself. The use of Brønsted acidic ionic liquids as catalysts for butyl butyrate synthesis provides an environmentally benign alternative to sulfuric acid. researchgate.net These catalysts demonstrate high activity, achieving yields of 98-99%, and can be recovered and reused multiple times without a significant drop in performance, reducing waste and improving process economics. researchgate.net

| Microorganism | Substrate | Product | Titer / Yield | Reference |

|---|---|---|---|---|

| Recombinant E. coli | L-threonine | (S)-2-HBA | 129 g/L; 93% molar yield | researchgate.net |

| Recombinant E. coli | Threonine | 2-HBA | ~650 mM; ~0.95 mol/mol yield | researchgate.net |

This table summarizes key results from studies on the biotechnological production of the precursor 2-hydroxybutyric acid, demonstrating the high efficiency achievable with engineered microbes.

Implementation of Continuous Flow Synthesis Methodologies for Efficiency

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. vapourtec.com Its implementation in the production of this compound offers significant advantages in efficiency, safety, and scalability.

In a flow system, reactants are pumped through a temperature-controlled reactor, providing precise control over reaction conditions. vapourtec.com Key benefits over batch reactors include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling better temperature control and preventing the formation of hot spots. This is particularly important for exothermic reactions. aragen.com

Improved Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. This allows for reactions to be run safely at temperatures and pressures that would be dangerous in a large-scale batch reactor. aragen.com

Increased Efficiency and Yield: Flow chemistry can dramatically reduce reaction times and improve yields. For example, an aldol (B89426) reaction that required 24 hours in a batch process was completed with 100% conversion in just 20 minutes in a flow system. beilstein-journals.org